molecular formula C16H12ClFN6O2 B12458674 N~2~-(4-chlorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12458674
M. Wt: 374.76 g/mol
InChI Key: KVCBQTTUGPKLTJ-UHFFFAOYSA-N
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Description

N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl, fluorophenyl, and nitro groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the pyrimidine ring.

    Substitution: Chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: Formation of the triamine structure through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The presence of the nitro, chlorophenyl, and fluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-BROMOPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N2-(4-CHLOROPHENYL)-N4-(3-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

N2-(4-CHLOROPHENYL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClFN6O2

Molecular Weight

374.76 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12ClFN6O2/c17-9-4-6-11(7-5-9)21-16-22-14(19)13(24(25)26)15(23-16)20-12-3-1-2-10(18)8-12/h1-8H,(H4,19,20,21,22,23)

InChI Key

KVCBQTTUGPKLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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